([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

Catalog No.
S13703278
CAS No.
M.F
C10H17Br
M. Wt
217.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

Product Name

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

IUPAC Name

[1-(bromomethyl)cyclopropyl]methylcyclopentane

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

InChI

InChI=1S/C10H17Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2

InChI Key

VTNQQMRZOZORJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CC2)CBr

1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane is an organic compound with the molecular formula C11_{11}H19_{19}Br. This compound features a bromomethyl group attached to a cyclopropyl ring, which is further linked to a methylcyclopentane structure. The unique arrangement of these groups contributes to its distinct chemical properties and potential applications in various fields of research, including medicinal chemistry and materials science. The presence of the bromine atom enhances its reactivity, making it a subject of interest for synthetic chemists and biologists alike .

  • Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to various derivatives.
  • Oxidation Reactions: Oxidizing agents like potassium permanganate can convert the compound into corresponding alcohols or ketones.
  • Reduction Reactions: The bromomethyl group can be reduced to yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of a wide range of derivatives.

While specific biological activity data for 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane is limited, its structural components suggest potential interactions with biological targets. The bromomethyl and cyclopropyl groups may influence its binding affinity to receptors or enzymes, potentially leading to pharmacological effects. Further studies would be necessary to elucidate its biological mechanisms and therapeutic potential.

The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane typically involves the bromination of cyclopropylmethylcyclopentane. A common method includes:

  • α-Bromination: This process utilizes N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator. The reaction conditions can be optimized for yield and purity, often involving reflux in suitable solvents like acetonitrile.

Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals due to its unique structural features.
  • Material Science: Its reactivity can be harnessed in polymer synthesis or as an intermediate in producing novel materials.
  • Chemical Research: It serves as a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane could focus on its binding affinity with specific enzymes or receptors. Such studies would help determine its pharmacological profile and potential therapeutic uses. Understanding these interactions is crucial for evaluating the compound's efficacy and safety in biological systems.

Several compounds share structural similarities with 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane:

Compound NameStructural FeaturesUnique Aspects
CyclopropylmethylcyclopentaneLacks the bromomethyl groupLess reactive in substitution reactions
1-Bromo-1-methylcyclopentaneSimilar structure but lacks the cyclopropyl groupDifferent reactivity and biological activity
Cyclopropylmethyl bromideContains the bromomethyl group but lacks cyclopentaneDifferent chemical properties
(Bromomethyl)cyclopropaneSimpler structure with only one cyclopropyl unitLimited functionalization options

Uniqueness

The uniqueness of 1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane lies in its combination of both bromomethyl and cyclopropyl groups. This configuration confers distinct reactivity patterns and potential biological activities that are not present in similar compounds. Its ability to undergo diverse chemical transformations makes it a valuable compound for further research and application development .

XLogP3

4.1

Exact Mass

216.05136 g/mol

Monoisotopic Mass

216.05136 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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